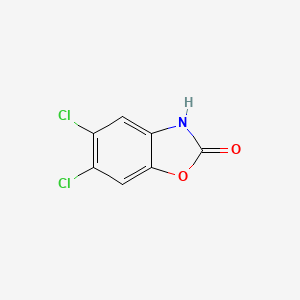

5,6-Dichlorobenzoxazol-2(3H)-one

Description

5,6-Dichlorobenzoxazol-2(3H)-one is a chlorinated benzoxazole derivative characterized by two chlorine atoms at positions 5 and 6 of the benzoxazole ring. This compound belongs to the benzoxazolone family, which is notable for its diverse pharmacological and material science applications. Benzoxazolones are heterocyclic compounds featuring a fused benzene and oxazole ring system, and the introduction of halogens like chlorine often enhances their biological activity, thermal stability, and electronic properties .

Properties

IUPAC Name |

5,6-dichloro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWRBOFZMOBYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200866 | |

| Record name | 2-Benzoxazolinone, 5,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5285-41-6 | |

| Record name | 5,6-Dichloro-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5285-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolinone, 5,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dichloro-2-benzoxazolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoxazolinone, 5,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichlorobenzoxazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichlorobenzoxazol-2(3H)-one typically involves the chlorination of benzoxazole derivatives. One common method includes the reaction of benzoxazole with chlorine gas under controlled conditions to introduce chlorine atoms at the 5 and 6 positions of the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure the safety and efficiency of the reaction. The reaction conditions, such as temperature, pressure, and the concentration of chlorine gas, are carefully monitored to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichlorobenzoxazol-2(3H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced benzoxazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted benzoxazole derivatives.

Oxidation Reactions: Oxidized products such as benzoxazole-2,3-diones.

Reduction Reactions: Reduced products like benzoxazole-2-ols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5,6-Dichlorobenzoxazol-2(3H)-one exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 20 | 10 |

| Candida albicans | 18 | 10 |

The compound's mechanism of action likely involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Herbicidal Activity

This compound has shown promise as a herbicide. In greenhouse studies, it demonstrated significant herbicidal effects on several weed species.

| Weed Species | Inhibition Rate (%) | Dosage (g a.i./ha) |

|---|---|---|

| Digitaria sanguinalis | 82 | 750 |

| Echinochloa crus-galli | 75 | 750 |

| Brassica campestris | 70 | 750 |

These results indicate its potential as an effective post-emergence herbicide.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was administered at varying concentrations to assess its minimum inhibitory concentration (MIC). Results demonstrated that the compound effectively inhibited pathogenic bacteria responsible for common infections.

Case Study 2: Herbicide Development

In an agricultural research project, field trials were conducted using formulations containing this compound to control weed populations in maize crops. The trials revealed that the compound significantly reduced weed biomass compared to untreated controls, leading to improved crop yields.

Mechanism of Action

The mechanism of action of 5,6-Dichlorobenzoxazol-2(3H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are conducted to understand its mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5,6-Dichlorobenzoxazol-2(3H)-one with analogous compounds, focusing on structural features, spectral properties, and synthesis methodologies.

Substituent Position and Electronic Effects

- 3,6-Dibenzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one (4b): Substituents: Chlorine at position 5, benzhydryl groups at positions 3 and 6. Synthesis: Prepared via reaction of benzo[d]oxazol-2(3H)-one with diphenylmethanol (72% yield) .

- 6-((4-Chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one (3ab): Substituents: Chlorine on a pendant 4-chlorophenyl group, methyl at position 3. Synthesis: Achieved with 98% yield using (4-chlorophenyl)(phenyl)methanol .

Spectral and Analytical Data

*Inferred from analogous C-Cl stretches in benzoxazole derivatives . †No direct NMR data available for this compound in provided evidence.

Functional Group Interactions

- The dichloro substitution at positions 5 and 6 in this compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to mono-chloro analogs like 4b .

- In contrast, compounds with chlorine on side chains (e.g., 3ab ) exhibit modulated electronic properties due to the spatial separation of the halogen from the benzoxazole core .

Research Implications and Limitations

- Pharmacological Potential: Chlorinated benzoxazolones are explored for antimicrobial and anticancer activities. The dichloro derivative’s enhanced electronic effects may improve target binding but could also increase toxicity .

- Data Gaps : Direct experimental data (e.g., melting points, NMR) for This compound are absent in the provided evidence, necessitating extrapolation from related structures.

- Synthesis Challenges : Multi-halogenation (e.g., 5,6-dichloro) may require stringent conditions to avoid overhalogenation or ring degradation.

Biological Activity

5,6-Dichlorobenzoxazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound, with the chemical formula , is characterized by a benzoxazole ring substituted with two chlorine atoms at the 5 and 6 positions. This unique structure contributes to its biological activity by influencing interactions with various biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, certain derivatives have shown potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines. For example, studies have demonstrated that some derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines, indicating potential as anticancer agents .

- Enzyme Inhibition : The presence of chlorine substituents at the 5 and 6 positions enhances the inhibitory activity against specific receptors such as OX1R and OX2R. This suggests potential applications in treating sleep disorders or other conditions related to these receptors .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of benzoxazole compounds, including those derived from this compound. The results showed that these compounds effectively inhibited the growth of various Gram-positive and Gram-negative bacteria. The most active compound demonstrated an MIC comparable to standard antibiotics, indicating its potential for development into a new antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on cytotoxicity, derivatives of this compound were tested against multiple cancer cell lines. Results indicated that certain compounds induced significant apoptosis in MDA-MB-231 cells, with mechanisms involving disruption of microtubule dynamics leading to G2/M phase arrest. This highlights the compound's potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.